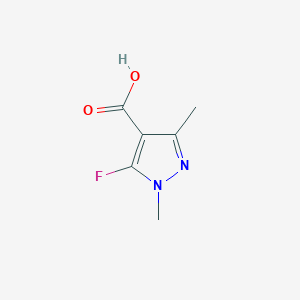![molecular formula C26H29FN6O3 B2687628 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide CAS No. 951594-23-3](/img/no-structure.png)
3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrazole ring, and a benzoyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the benzoyl group could add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Characterization
The synthesis of fluorinated pyrazoles, including derivatives similar to the specified compound, involves strategic methodologies to introduce fluorine atoms into the pyrazole ring. This process often leverages fluorinating agents to achieve the desired fluorinated products, which are of considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).
Biological Activities and Applications
Cytotoxicity Studies
Several studies have been conducted on the synthesis of novel pyrazole derivatives and their cytotoxic activity against various cancer cell lines. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells revealed potential cytotoxic effects, suggesting their applicability in anticancer research (Hassan, Hafez, & Osman, 2014). Additionally, similar compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, further highlighting the therapeutic potential of these derivatives in oncology (Hassan et al., 2015).
Antimicrobial and Anticancer Evaluations
The antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microorganisms have also been explored, offering insights into the potential use of these compounds in treating microbial infections (Bayrak et al., 2009). Furthermore, novel pyrazole–indole hybrids have been designed, synthesized, and evaluated for their anticancer activities, with some derivatives showing promising results against human liver carcinoma cell lines, underscoring the utility of these compounds in the development of new anticancer therapies (Hassan et al., 2021).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide' involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride to form the final product.", "Starting Materials": [ "5-methyl-1H-indole-2-carboxylic acid", "1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde", "4-fluorobenzoyl chloride", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 5-methyl-1H-indole-2-carboxylic acid is reacted with N,N-dimethylformamide and triethylamine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of diisopropylethylamine to form an intermediate.", "Step 3: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography using ethyl acetate and water as eluents." ] } | |
CAS番号 |
951594-23-3 |
分子式 |
C26H29FN6O3 |
分子量 |
492.555 |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34) |
InChIキー |
MFZVQJWTROTXIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)
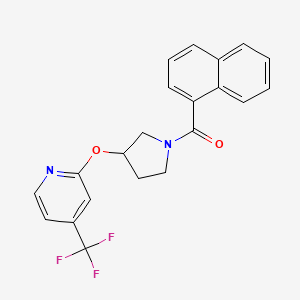
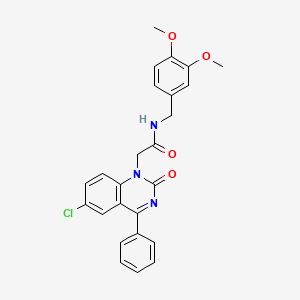
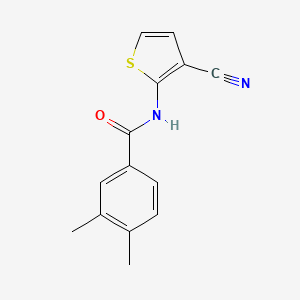
![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)
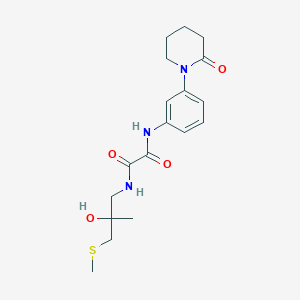
![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)

